molecular formula C20H19NO5S B3351561 N,3-O-Carbonyl-1-(phenylthio)-4-O,6-O-benzylidene-1-deoxy-beta-D-glucosamine CAS No. 371123-25-0

N,3-O-Carbonyl-1-(phenylthio)-4-O,6-O-benzylidene-1-deoxy-beta-D-glucosamine

Cat. No. B3351561
M. Wt: 385.4 g/mol
InChI Key: UIWYHDKPZSYJHI-LELVVPQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,3-O-Carbonyl-1-(phenylthio)-4-O,6-O-benzylidene-1-deoxy-beta-D-glucosamine is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a carbohydrate-based molecule that has shown promising results in various scientific research applications.

Mechanism Of Action

The mechanism of action of N,3-O-Carbonyl-1-(phenylthio)-4-O,6-O-benzylidene-1-deoxy-beta-D-glucosamine involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties by inhibiting the production of certain inflammatory cytokines.

Biochemical And Physiological Effects

N,3-O-Carbonyl-1-(phenylthio)-4-O,6-O-benzylidene-1-deoxy-beta-D-glucosamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism in diabetic mice.

Advantages And Limitations For Lab Experiments

One of the advantages of using N,3-O-Carbonyl-1-(phenylthio)-4-O,6-O-benzylidene-1-deoxy-beta-D-glucosamine in lab experiments is its ability to selectively target cancer cells. However, one limitation is that it may not be effective against all types of cancer cells.

Future Directions

There are several future directions for research on N,3-O-Carbonyl-1-(phenylthio)-4-O,6-O-benzylidene-1-deoxy-beta-D-glucosamine. One direction is to study its potential use in combination with other anti-cancer drugs to improve its efficacy. Another direction is to study its potential use in the treatment of other diseases such as diabetes and Alzheimer's disease.
Conclusion:
In conclusion, N,3-O-Carbonyl-1-(phenylthio)-4-O,6-O-benzylidene-1-deoxy-beta-D-glucosamine is a promising compound that has shown potential in various scientific research applications. Its ability to selectively target cancer cells and reduce inflammation makes it a valuable compound for future research. Further studies are needed to fully understand its mechanism of action and potential use in the treatment of various diseases.

Scientific Research Applications

N,3-O-Carbonyl-1-(phenylthio)-4-O,6-O-benzylidene-1-deoxy-beta-D-glucosamine has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

(1S,2R,6R,7S,9R)-12-phenyl-7-phenylsulfanyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S/c22-20-21-15-17(26-20)16-14(24-19(15)27-13-9-5-2-6-10-13)11-23-18(25-16)12-7-3-1-4-8-12/h1-10,14-19H,11H2,(H,21,22)/t14-,15-,16-,17-,18?,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWYHDKPZSYJHI-LELVVPQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C(C(O2)SC4=CC=CC=C4)NC(=O)O3)OC(O1)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]3[C@H]([C@@H](O2)SC4=CC=CC=C4)NC(=O)O3)OC(O1)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-O-Carbonyl-1-(phenylthio)-4-O,6-O-benzylidene-1-deoxy-beta-D-glucosamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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